Decyl-beta-D-maltopyranoside

描述

n-Decyl-β-D-maltoside: is a nonionic surfactant commonly used in biochemical and cell biology research. It is particularly effective in solubilizing and stabilizing membrane proteins, making it an essential tool for studying the structure and function of these proteins . The compound has a critical micelle concentration (CMC) value of 1.8 mM, which allows it to form micelles that mimic the natural membrane environment .

准备方法

合成路线和反应条件: 正癸基-β-D-麦芽糖苷是通过将癸醇与麦芽糖进行糖基化合成的。 反应通常涉及使用酸或酶等催化剂来促进癸醇和麦芽糖分子之间糖苷键的形成 .

工业生产方法: 在工业环境中,正癸基-β-D-麦芽糖苷的生产涉及在受控条件下进行大规模糖基化反应,以确保高产率和纯度。 该过程可能包括通过结晶或色谱分离去除任何杂质的步骤 .

化学反应分析

反应类型: 正癸基-β-D-麦芽糖苷主要进行水解和氧化反应。 水解可在酸性或碱性条件下进行,断裂糖苷键,生成癸醇和麦芽糖 .

常见试剂和条件:

水解: 酸性或碱性条件,水作为溶剂。

氧化: 过氧化氢或高锰酸钾等氧化剂。

形成的主要产物:

水解: 癸醇和麦芽糖。

氧化: 癸醇和麦芽糖的氧化衍生物.

科学研究应用

Protein Solubilization and Purification

DDM is primarily recognized for its role in solubilizing membrane proteins, which are notoriously difficult to extract due to their hydrophobic nature. The effectiveness of DDM in this regard has been demonstrated in several studies:

- High-Yield Protein Extraction : DDM has been shown to solubilize over 90% of membrane proteins without denaturing them, making it ideal for preparing samples for further analysis such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

- Comparison with Other Detergents : In a comparative study, DDM outperformed other common detergents like SDS and Triton X-100 in terms of yield and purity of extracted proteins .

| Detergent | Solubilization Efficiency | Critical Micelle Concentration (CMC) |

|---|---|---|

| n-Dodecyl-β-D-maltopyranoside (DDM) | >90% | 0.17 mM |

| SDS | Low | 0.1% |

| Triton X-100 | Moderate | 0.25% |

Structural Studies of Membrane Proteins

DDM is crucial for structural biology studies, particularly in X-ray crystallography and NMR spectroscopy:

- Facilitating Crystallization : DDM has enabled the crystallization of several membrane proteins by maintaining their stability during purification processes . This is essential for obtaining high-resolution structures that inform drug design and therapeutic interventions.

- NMR Studies : In NMR experiments, DDM has been used to solubilize proteins while preserving their functional conformation, allowing researchers to study dynamic processes within membrane proteins .

Drug Delivery Systems

Recent studies have highlighted the potential of DDM as a permeation enhancer in drug delivery applications:

- Enhancing Drug Uptake : Research indicates that DDM can increase the permeability of epithelial tissues, facilitating the absorption of therapeutic agents . At concentrations around 2 mM, DDM was found to enhance both paracellular and transcellular transport without compromising cell integrity .

- Formulation Development : In pharmacokinetic studies, DDM has been incorporated into drug formulations to improve bioavailability. For example, it has been used in nasal spray formulations to enhance the delivery of sumatriptan, a medication for migraine relief .

Case Study 1: Purification of GABA Receptors

A study utilizing DDM for the purification of human GABA type A receptors demonstrated its efficacy in maintaining receptor activity while achieving high peptide sequence coverage during mass spectrometry analysis. This method allowed researchers to directly couple proteomics with crystallographic studies, advancing our understanding of receptor dynamics .

Case Study 2: NMR Analysis of Membrane Proteins

In another study, membrane proteins were solubilized using DDM for NMR spectroscopy. The results indicated that DDM micelles provided superior spectral quality compared to other detergents, facilitating better insights into protein structure and dynamics .

作用机制

正癸基-β-D-麦芽糖苷通过在水溶液中形成胶束发挥作用。这些胶束包裹疏水分子,使其能够溶解在水中。 该化合物通过模拟天然脂质双层环境与膜蛋白相互作用,从而稳定蛋白的天然结构 .

相似化合物的比较

类似化合物:

正十二烷基-β-D-麦芽糖苷: 结构相似,但疏水尾部更长,导致 CMC 更低,胶束更大.

正辛基-β-D-葡萄糖苷: 疏水尾部更短,CMC 更高,胶束更小.

独特性: 正癸基-β-D-麦芽糖苷在疏水尾部长度和 CMC 之间取得平衡,使其能够用于各种应用。 它能够形成与天然膜环境非常相似的胶束,使其与其他表面活性剂区别开来 .

生物活性

Decyl-beta-D-maltopyranoside (DBM) is a non-ionic surfactant belonging to the class of maltosides, widely utilized in biochemical and pharmaceutical applications due to its unique properties. This article explores the biological activity of DBM, focusing on its role in membrane protein solubilization, absorption enhancement, and its safety profile based on recent studies.

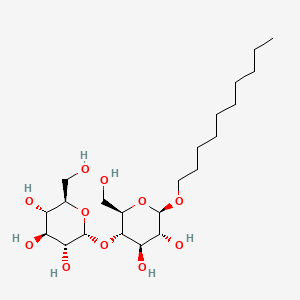

- Molecular Formula : C22H42O11

- Molecular Weight : 482.56 g/mol

- CAS Number : 82494-09-5

DBM is characterized by a hydrophilic maltose moiety and a hydrophobic decyl group, which contributes to its surfactant properties, allowing it to interact favorably with lipid bilayers.

Membrane Protein Solubilization

One of the primary applications of DBM is in the solubilization of membrane proteins for structural and functional studies. Research indicates that DBM effectively stabilizes membrane proteins, maintaining their activity during purification processes.

Case Study: Membrane Protein Recovery

A study demonstrated that DBM, alongside other maltoside detergents, was effective in solubilizing MsbA, a membrane protein. The use of DBM resulted in good monodispersity during size-exclusion chromatography (SEC), indicating that it preserves the structural integrity of membrane proteins better than some traditional detergents like Triton X-100 .

Absorption Enhancing Effects

DBM has been investigated for its potential as an absorption enhancer in drug delivery systems. Its ability to improve the bioavailability of poorly soluble drugs has been highlighted in several studies.

Case Study: Drug Absorption Enhancement

In a study assessing various absorption enhancers, DBM showed significant efficacy in enhancing the intestinal absorption of carboxyfluorescein (CF), particularly in the colon. When administered via chitosan capsules, DBM markedly increased plasma concentrations of CF compared to conventional delivery methods . This suggests that DBM can facilitate drug delivery by improving permeation through biological membranes.

Safety Profile and Toxicology

The safety profile of DBM has been evaluated in various nonclinical studies. Notably, an investigation into its use as an excipient in intranasal formulations revealed no adverse effects on the central nervous system or respiratory systems in animal models. The maximum tolerated dose (MTD) was established with minimal toxicity observed across studies .

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| General Toxicology | Minimal adverse effects observed |

| Carcinogenicity | No tumorigenic effects noted |

| Reproductive Toxicology | Low systemic levels; no significant findings |

Applications in Biochemical Research

DBM's role extends beyond drug delivery; it serves as a critical tool in biochemical research for stabilizing proteins during crystallization and other analytical techniques. Its effectiveness as a detergent allows for a wide range of applications including:

- Protein crystallization : Stabilizes proteins for X-ray crystallography.

- Biochemical assays : Enhances the solubility of hydrophobic compounds.

- Membrane studies : Facilitates the study of membrane dynamics and interactions.

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQQAWHSKSSAGF-WXFJLFHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415345 | |

| Record name | Decyl beta-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82494-09-5 | |

| Record name | Decyl β-D-maltopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82494-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl beta-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, decyl 4-O-α-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。